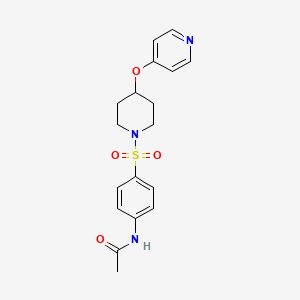
N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
The synthesis of piperidine derivatives often involves coupling reactions. For instance, one study mentioned the coupling of a piperidine derivative with Boc‐protected β‐alanine using HBTU/HOBt/DIPEA as activating agents . Another study discussed the synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to the compound .Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The presence of halogen, carboxyl, nitro, or methyl groups on ring B can increase the cytotoxicity of the Piperidine derivatives .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Aplicaciones Científicas De Investigación
Antithrombotic Properties
A study detailed the antithrombotic properties of SSR182289A, a novel, potent, and selective thrombin inhibitor. SSR182289A demonstrated potent oral antithrombotic properties in animal venous, arterio-venous shunt, and arterial thrombosis models, highlighting its potential as a therapeutic agent in preventing thrombosis (Lorrain et al., 2003).
Enzyme Inhibition
Another research focused on the synthesis of new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds were evaluated for their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, demonstrating promising activity, which suggests potential applications in treating conditions related to enzyme dysfunction (Khalid et al., 2014).
Antimicrobial Activity
The synthesis and antibacterial evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were studied. These compounds showed moderate to strong antibacterial activity against various bacterial strains, indicating their potential use as antibacterial agents (Iqbal et al., 2017).
Synthesis of Heterocycles
Research on the synthesis of pyridines from (phenylthio)carboxylic acids and 2-[aryl(tosylimino)methyl]acrylates described the formation of di-, tri-, and tetrasubstituted pyridines, incorporating valuable sulfonate groups for further derivatization. This method provides a versatile approach for synthesizing complex pyridine derivatives (Stark et al., 2014).
Novel Anxiolytics
A study on diarylacetylene piperidinyl amides revealed the discovery of novel anxiolytics with good oral activity. These compounds showed modest affinity for neurokinin NK-1 and NK-2 receptors, which are involved in the regulation of mood and emotion, suggesting their potential as therapeutic agents for anxiety (Kordik et al., 2006).
Mecanismo De Acción
Target of Action
The primary target of N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . HIF-1α is only found in the hypoxic nucleus and determines the HIF-1 activity .
Mode of Action
The compound interacts with its target, HIF-1, and induces the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, promoting tumor cell apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which targets a series of adaptation genes under hypoxic conditions . The activation of this pathway leads to the acceleration of glycolysis in tumor cells and upregulation of a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .
Pharmacokinetics
It has been shown to have significant inhibitory bioactivity in hepg2 cells, with ic 50 values of 012 and 013 μM, respectively .
Result of Action
The result of the compound’s action is the promotion of tumor cell apoptosis . This is achieved through the upregulation of the expression of cleaved caspase-3 . Additionally, the compound induces the expression of p21, a general cell cycle inhibitory protein .
Action Environment
The action of this compound is influenced by the hypoxic environment of the tumor cells . The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors .
Direcciones Futuras
The future directions for “N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide” and similar compounds could involve further development and evaluation of their pharmacological applications. Given the wide range of biological activities exhibited by piperidine derivatives, there is potential for the discovery and development of new drugs .
Propiedades
IUPAC Name |
N-[4-(4-pyridin-4-yloxypiperidin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-14(22)20-15-2-4-18(5-3-15)26(23,24)21-12-8-17(9-13-21)25-16-6-10-19-11-7-16/h2-7,10-11,17H,8-9,12-13H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQGSSGXLFQMCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

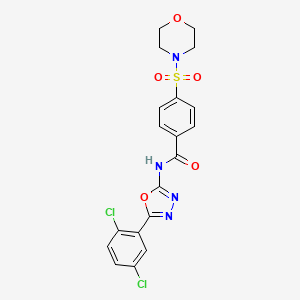
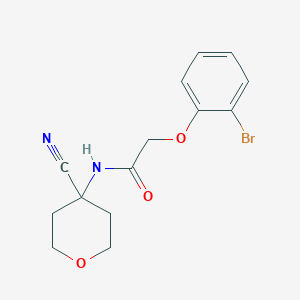
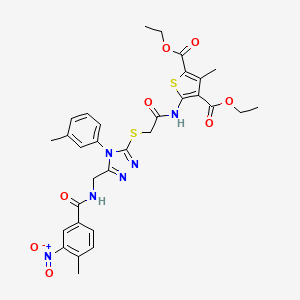
![N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396866.png)
![6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2396867.png)
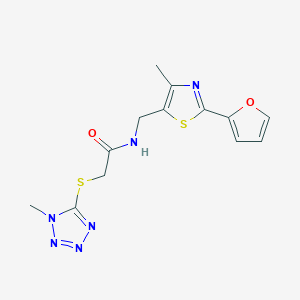
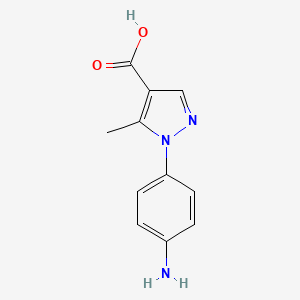
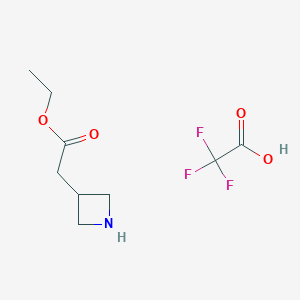
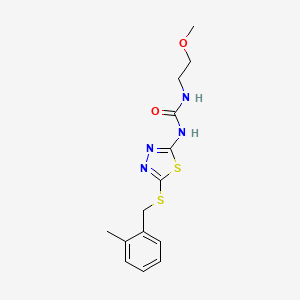
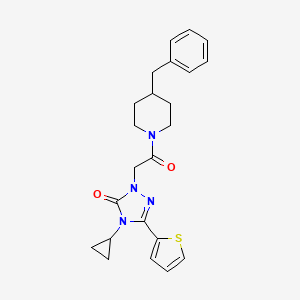
![N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide](/img/structure/B2396880.png)


![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2396885.png)